molecular formula C11H14N2S B1271333 (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine CAS No. 91215-17-7

(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine

Cat. No. B1271333
CAS RN: 91215-17-7
M. Wt: 206.31 g/mol
InChI Key: WMGJVTLPBGGVBQ-UHFFFAOYSA-N
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Description

Thiazolyl-phenethyl-amine derivatives are a class of compounds that have garnered interest due to their potential applications in medicinal chemistry. These compounds are characterized by a thiazole ring, a five-membered ring containing both sulfur and nitrogen, attached to a phenethyl-amine moiety. The interest in these compounds is partly due to their structural diversity and the ability to form stable non-covalent interactions, which can be exploited for drug design.

Synthesis Analysis

The synthesis of thiazolyl-phenethyl-amine derivatives involves various strategies, including the reduction of precursor compounds. For instance, the synthesis of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was achieved through the reduction of its benzylidene precursor using NaBH4 . This method showcases the use of reductive amination strategies to obtain the desired thiazolyl-phenethyl-amine derivatives.

Molecular Structure Analysis

The molecular structure of thiazolyl-phenethyl-amine derivatives has been extensively studied using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was determined to exist in the egzo-amino tautomeric form in the solid state . Additionally, the crystal structures of various derivatives have been elucidated, revealing the presence of non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability of these compounds .

Chemical Reactions Analysis

Thiazolyl-phenethyl-amine derivatives can participate in a range of chemical reactions, often facilitated by their functional groups. The presence of amino groups allows for the formation of hydrogen bonds, as seen in the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids, leading to the formation of cocrystals and salts . These reactions are not only important for understanding the chemical behavior of these compounds but also for their potential applications in forming drug complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolyl-phenethyl-amine derivatives are influenced by their molecular structure. The presence of halogen atoms, as seen in the compound with diiodine substitutions, can significantly affect properties such as solubility and density . The crystallographic analysis provides insights into the molecular packing and the role of intermolecular interactions in determining the physical state of these compounds. For instance, the crystal structure of the compound with tert-butyl and triazolyl groups revealed the involvement of crystal water in intermolecular hydrogen bonding, contributing to the overall three-dimensional network structure .

Scientific Research Applications

Coordination Compounds Synthesis

(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine derivatives have been utilized in the synthesis of coordination compounds. For instance, compounds such as Co(L)2, Ni(L)2, and Cu(L)2 were prepared using this ligand, demonstrating its potential in forming complex metal coordination structures (Ramírez-Trejo et al., 2010).

Novel Material Development

This compound has been incorporated in the development of novel materials like a V-shaped molecule exhibiting interesting fluorescence effects. It demonstrated unique properties such as morphology-dependent fluorochromism, which can be useful in applications like security inks (Lu & Xia, 2016).

Antimicrobial and Antitumor Activity

Derivatives of (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine have shown promising antimicrobial and antitumor activities. Research indicates that these derivatives can be synthesized and have potential in treating various microorganisms and tumors (Abdelhamid et al., 2010).

Corrosion Inhibition

Thiazoles, including those related to (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine, have been studied for their efficacy as corrosion inhibitors, particularly for metals like copper. Their high inhibition efficiencies make them suitable for industrial applications (Farahati et al., 2019).

Molecular Dynamics and Computational Studies

The compound has been the subject of various computational and molecular dynamics studies, enhancing the understanding of its properties and potential applications in various fields, including pharmacology and material science (Kaya et al., 2016).

properties

IUPAC Name

N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-2-4-10(5-3-1)6-7-12-11-13-8-9-14-11/h1-5H,6-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGJVTLPBGGVBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N1)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368530
Record name (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676035
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4,5-Dihydro-thiazol-2-yl)-phenethyl-amine

CAS RN

91215-17-7
Record name (4,5-Dihydro-thiazol-2-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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